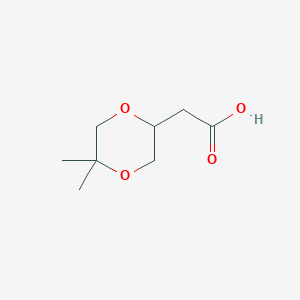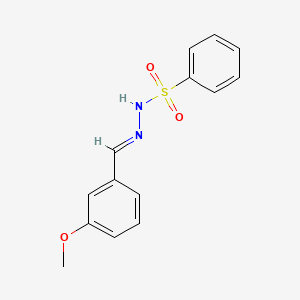![molecular formula C17H15ClF3N5O2 B2419930 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1428356-32-4](/img/structure/B2419930.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2 and its molecular weight is 413.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Antiasthma Agents
Compounds related to the triazolopyrimidines, including variations such as the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been explored for their activity as mediator release inhibitors, potentially offering therapeutic benefits in the treatment of asthma. These compounds demonstrate promising pharmacological and toxicological profiles, indicating their utility in further medicinal chemistry efforts aimed at developing new antiasthma agents (Medwid et al., 1990).
Imaging the Translocator Protein with PET
Derivatives of the phenylpyrazolo[1,5-a]pyrimidineacetamides, including specific compounds designed for PET imaging, showcase the application of triazolopyrimidines in developing selective radioligands. These compounds, such as DPA-714, highlight the compound's relevance in neuroimaging, particularly for imaging the translocator protein (18 kDa), which is significant in studying various neurological conditions (Dollé et al., 2008).
Modulators of the A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, exemplified by SCH 442416, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. This application underscores the compound's significance in the development of pharmacological probes for studying the A2A adenosine receptor, a target of interest for various neurological and cardiovascular diseases (Kumar et al., 2011).
Anticancer Agents
Triazolopyrimidines have been explored for their anticancer properties, with certain derivatives demonstrating a unique mechanism of tubulin inhibition. These compounds offer insights into novel approaches for cancer therapy, particularly through mechanisms distinct from those of existing tubulin-targeting agents. Their ability to overcome resistance associated with multidrug resistance transporter proteins further emphasizes their potential in anticancer drug development (Zhang et al., 2007).
Amplifiers of Phleomycin
Compounds incorporating the triazolopyrimidine moiety have been studied for their role as amplifiers of phleomycin, showcasing their potential in enhancing the efficacy of existing antimicrobial agents. This application indicates the compound's versatility in contributing to the development of more effective treatments against microbial infections (Brown et al., 1978).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O2/c1-8-9(2)22-10(3)26-15(8)24-25(16(26)28)7-14(27)23-13-6-11(17(19,20)21)4-5-12(13)18/h4-6H,7H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATODDZQSHBFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


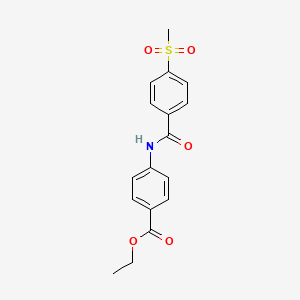
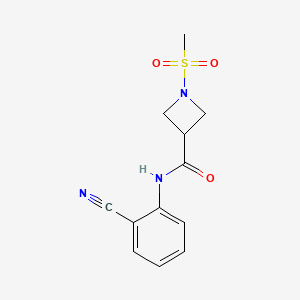
![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
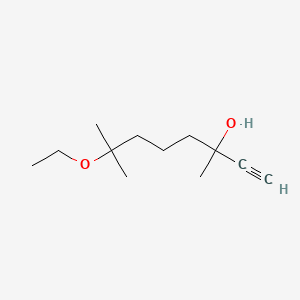
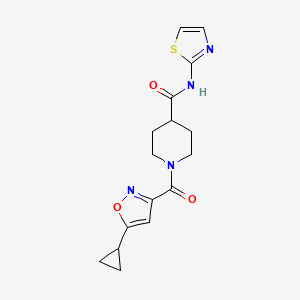

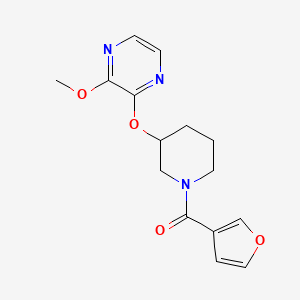
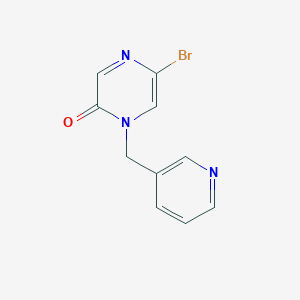
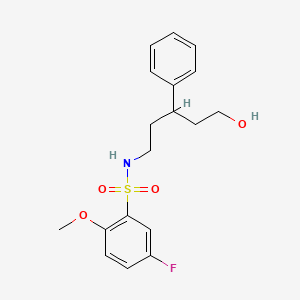

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)
